Cas no 1190-14-3 (4-Bromobutylphosphonic acid)

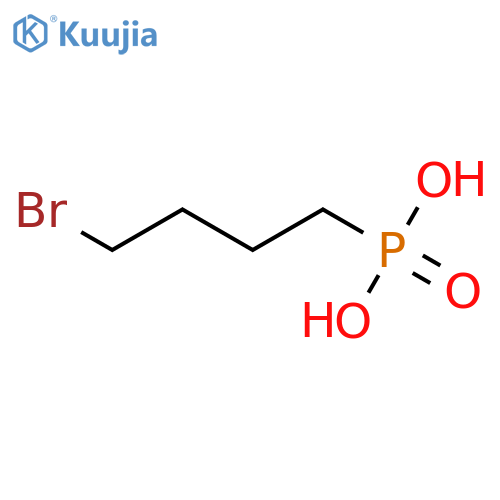

4-Bromobutylphosphonic acid structure

商品名:4-Bromobutylphosphonic acid

CAS番号:1190-14-3

MF:C4H10BrO3P

メガワット:216.998161792755

MDL:MFCD00466589

CID:2601041

PubChem ID:354333093

4-Bromobutylphosphonic acid 化学的及び物理的性質

名前と識別子

-

- (4-Bromobutyl)phosphonic Acid

- 4-bromobutylphosphonic acid

- FCH1651784

- OR323069

- CS-0115735

- B5014

- MFCD00466589

- BAA19014

- C70021

- SCHEMBL4144991

- AKOS026671315

- (4-Bromobutyl)phosphonicacid

- DA-60336

- 1190-14-3

- HY-140328

- BP-21734

- 810-973-0

- 4-Bromobutylphosphonic acid

-

- MDL: MFCD00466589

- インチ: 1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8)

- InChIKey: FXFARGAYPHUQQL-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])P(=O)(O[H])O[H]

計算された属性

- せいみつぶんしりょう: 215.95509g/mol

- どういたいしつりょう: 215.95509g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- ゆうかいてん: 127.0 to 131.0 deg-C

4-Bromobutylphosphonic acid セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H290-H314

- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- 危険物輸送番号:3261

- 包装グループ:III

- 危険レベル:8

4-Bromobutylphosphonic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B486388-5mg |

4-Bromobutylphosphonic Acid |

1190-14-3 | 5mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM339327-1g |

4-Bromobutylphosphonic acid |

1190-14-3 | 95%+ | 1g |

$415 | 2023-11-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5014-200mg |

4-Bromobutylphosphonic acid |

1190-14-3 | 98.0%(T) | 200mg |

585.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21734-100mg |

4-Bromobutylphosphonic acid |

1190-14-3 | 97% | 100mg |

3990.0CNY | 2021-08-04 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB18856-1g |

4-Bromobutylphosphonic acid |

1190-14-3 | 97% | 1g |

2643.00 | 2021-07-09 | |

| eNovation Chemicals LLC | Y1246855-250mg |

(4-BroMobutyl)phosphonic acid |

1190-14-3 | 98% | 250mg |

$165 | 2024-06-07 | |

| abcr | AB471239-1g |

4-Bromobutylphosphonic acid, min. 97%; . |

1190-14-3 | 1g |

€486.10 | 2025-02-14 | ||

| 1PlusChem | 1P008YHE-200mg |

(4-BroMobutyl)phosphonic acid |

1190-14-3 | >98.0%(T) | 200mg |

$159.00 | 2023-12-26 | |

| A2B Chem LLC | AE17138-10g |

4-Bromobutylphosphonic acid |

1190-14-3 | 98% | 10g |

$1316.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1246855-1g |

(4-BroMobutyl)phosphonic acid |

1190-14-3 | 98% | 1g |

$355 | 2025-02-28 |

4-Bromobutylphosphonic acid 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1190-14-3 (4-Bromobutylphosphonic acid) 関連製品

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1190-14-3)4-Bromobutylphosphonic acid

清らかである:99%/99%

はかる:250mg/1g

価格 ($):163.0/454.0